4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-3-yl)benzamide” is a synthetic organic compound that belongs to the class of benzamides. It features a chromen-4-one core structure, which is often associated with various biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-3-yl)benzamide” typically involves multiple steps:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Methoxylation and methylation: Introduction of the methoxy and methyl groups on the chromen-4-one core.
Coupling with pyridin-3-yl benzamide: This step involves the formation of an ether linkage between the chromen-4-one derivative and the benzamide moiety, often using reagents like potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: Reduction reactions could target the carbonyl group in the chromen-4-one core.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may include the use of halogenating agents or nucleophiles like sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
This compound could have a range of scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its therapeutic potential, particularly in areas like anti-inflammatory or anticancer research.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with a chromen-4-one core can interact with various enzymes or receptors, modulating their activity. The benzamide moiety may enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxybenzamide
- 7-methoxy-2-methylchromen-4-one
- N-(pyridin-3-yl)benzamide
Uniqueness
“4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-3-yl)benzamide” is unique due to the combination of its chromen-4-one core with the benzamide and pyridine moieties, which may confer distinct biological activities and chemical properties compared to its individual components or simpler analogs.
Properties
IUPAC Name |
4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxy-N-pyridin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5/c1-14-22(21(26)19-10-9-18(28-2)12-20(19)29-14)30-17-7-5-15(6-8-17)23(27)25-16-4-3-11-24-13-16/h3-13H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHUOTLJNFOKEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.